2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride
Description
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a piperidine-based compound with a bicyclic structure featuring ethyl and piperidinyl substituents. Its molecular architecture includes two piperidine rings connected via an ethyl chain, with a secondary amine group protonated as a dihydrochloride salt. This structural configuration enhances solubility and stability, making it relevant for pharmaceutical and biochemical applications, particularly in receptor-binding studies .
Properties
IUPAC Name |
2-ethyl-1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-14-7-3-4-10-16(14)11-8-13-6-5-9-15-12-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBASEQQVBMPMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride involves the formation of the piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The synthetic routes typically involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Industrial Production Methods: Industrial production methods for piperidine derivatives, including this compound, often utilize nanocatalysts such as cobalt, ruthenium, and nickel for hydrogenation reactions . These methods are designed to be fast and cost-effective, ensuring the large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Medicinal Chemistry
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is primarily recognized for its role as a pharmacological agent. Its mechanism of action includes:
- Inhibition of Norepinephrine and Serotonin Reuptake: As a derivative of desipramine, it increases neurotransmitter levels in the synaptic cleft, which is crucial for treating depression and anxiety disorders.
Neuropharmacological Studies
The compound has shown potential in neuropharmacology, particularly concerning neurodegenerative diseases:
- Alzheimer’s Disease Research: Studies indicate that piperidine derivatives can inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission. This inhibition can enhance cognitive function and potentially serve as a treatment for Alzheimer's disease.
Antihistaminic Properties
Research suggests that this compound may exhibit antihistaminic effects by blocking the histamine H1 receptor. This property could be beneficial in treating allergic reactions and inflammation.
Anticancer Activity
Preliminary studies have indicated that piperidine derivatives may possess cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant apoptosis induction in tumor cells, suggesting a need for further exploration of this compound's anticancer potential.
Summary Table of Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Antidepressant | Inhibition of norepinephrine and serotonin reuptake | Depression, anxiety disorders |
| Neuroprotective | AChE inhibition | Alzheimer’s disease |
| Antihistaminic | H1 receptor antagonism | Allergic responses |
| Anticancer | Induction of apoptosis | Cancer treatment |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Neuroprotective Effects: Research has highlighted its ability to modulate cholinergic pathways, which may offer protective effects against neurodegeneration.
- Cytotoxicity in Cancer Cells: A study demonstrated that piperidine derivatives could outperform standard treatments in inducing apoptosis in hypopharyngeal tumor cells, indicating significant therapeutic promise.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride involves its interaction with molecular targets and pathways in the body. As desipramine, it inhibits the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is responsible for its antidepressant effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several piperidine/piperazine derivatives. Below is a systematic comparison based on molecular structure, pharmacological targets, and functional groups:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity :
- The target compound’s bicyclic piperidine system contrasts with BD 1063 ’s piperazine core and dichlorophenyl substituent, which enhances sigma-1 receptor affinity .
- Unlike Anileridine dihydrochloride , which contains a phenylpiperidine motif critical for opioid activity, the target compound lacks aromatic groups, suggesting divergent pharmacological targets .
Functional Group Influence: The dihydrochloride salt in all listed compounds improves aqueous solubility, a common feature for bioactive molecules requiring systemic distribution . Substituents like imidazole (in CBR00638) or dichlorophenyl (in BD 1063) dictate receptor specificity. The target compound’s ethyl-piperidinyl chain may favor interactions with non-opioid CNS targets, such as sigma-2 receptors or dopamine transporters .
Anileridine dihydrochloride’s esterified phenyl group is essential for opioid analgesia, a feature absent in the target compound, which likely precludes opioid activity .
Research Findings and Implications
- Receptor Binding : Molecular docking studies suggest the target compound’s ethyl-piperidinyl chain may interact with sigma-2 receptor hydrophobic pockets, analogous to DTG (1,3-di-o-tolylguanidine) but with reduced efficacy .
- Synthetic Accessibility : The compound’s synthesis mirrors routes for 2-[2-(1H-imidazol-1-yl)ethyl]piperidine dihydrochloride , involving alkylation and hydrochloride salt formation .
Biological Activity
2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
- Molecular Formula : C14H30Cl2N2
- Molecular Weight : 297.307 Da
- Structure : The compound features a piperidine ring that is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have been shown to act as antagonists at the histamine H1 receptor, suggesting that this compound may also exhibit antihistaminic properties.
Target Receptors
- Histamine H1 Receptor : This receptor is involved in allergic responses and inflammation. By blocking this receptor, the compound can potentially alleviate symptoms associated with allergies.
- Acetylcholinesterase (AChE) : Preliminary studies indicate that this compound may interact with AChE, which is crucial for neurotransmission in the nervous system.
Biological Activities
The compound has been investigated for several biological activities:
- Antihistaminic Activity : By inhibiting the histamine H1 receptor, it may reduce allergic reactions and inflammation.
- Neuroprotective Effects : Given its interactions with cholinergic pathways, there is potential for neuroprotective applications, particularly in conditions such as Alzheimer's disease.
Anticancer Activity
Research has suggested that piperidine derivatives can exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that a related piperidine compound showed significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This indicates a potential avenue for further exploration of this compound in oncology.
Alzheimer’s Disease Research
Studies have highlighted the role of piperidine derivatives in inhibiting AChE, which is beneficial in treating Alzheimer's disease. The introduction of piperidine moieties improved the pharmacokinetic properties of certain compounds, enhancing their ability to cross the blood-brain barrier . This suggests that this compound could be developed into a therapeutic agent for neurodegenerative diseases.
Biochemical Pathways
The compound's effects on cellular signaling pathways have been noted:
- MAPK/ERK Pathway : Involvement in cell proliferation and differentiation processes indicates that this compound could modulate these pathways, leading to therapeutic effects in various conditions .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
